

Structure-activity relationship of 2-substituted piperazines

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Compound of Interest

Compound Name: (S)-2-(methoxymethyl)piperazine
2HCl
Cat. No.: B14035642

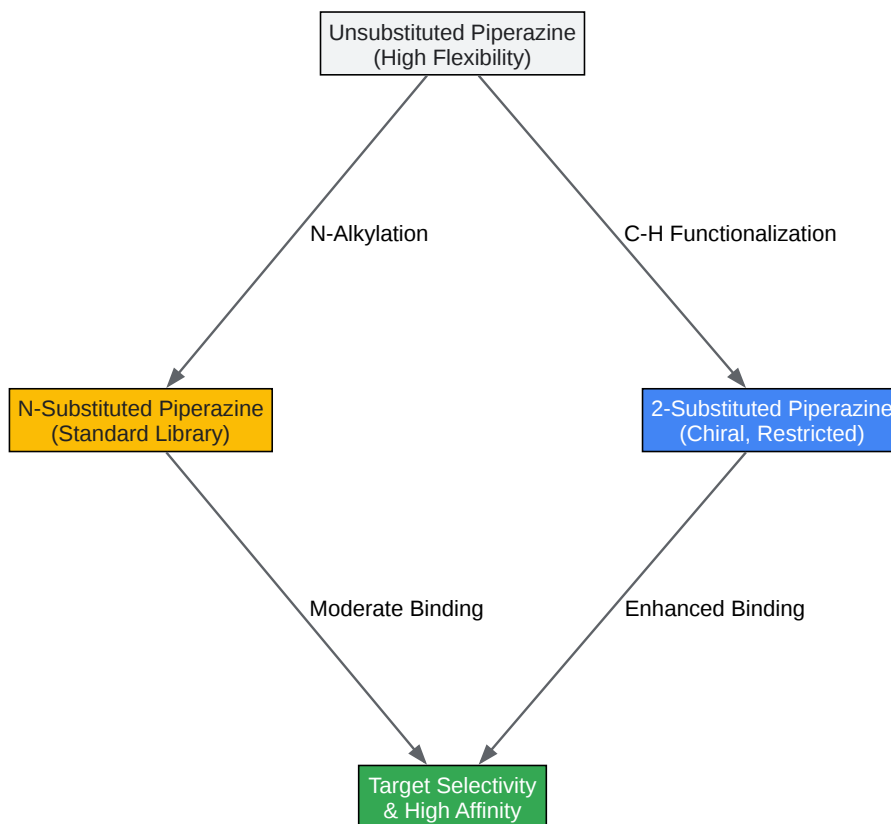
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An in-depth technical comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals evaluating the structural and functional advantages of 2-substituted piperazines over traditional unsubstituted or N-substituted scaffolds.

Executive Summary: Escaping "Flatland" in Drug Discovery

Piperazine ranks as the third most common nitrogen heterocycle in FDA-approved drugs. However, approximately 80% of piperazine-containing therapeutics feature substitutions exclusively at the N1 and N4 positions[1]. While synthetically accessible, this N-substitution pattern often results in structurally "flat" molecules with high conformational flexibility, which can lead to off-target toxicity and suboptimal receptor binding.

The strategic introduction of substituents at the C2 position of the piperazine ring fundamentally alters the scaffold's 3D complexity. By introducing a chiral center and restricting the ring's conformational landscape, 2-substituted piperazines offer superior target selectivity, enhanced metabolic stability, and improved binding affinities across diverse therapeutic targets, including G protein-coupled receptors (GPCRs), kinases, and efflux pumps[1][2].



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Evolution of piperazine SAR: from flat N-substitutions to 3D-complex C2-substitutions.

Structure-Activity Relationship (SAR) Comparative Analysis

To objectively evaluate the performance of 2-substituted piperazines, we compare their pharmacological profiles against their unsubstituted counterparts across three distinct therapeutic domains.

Case Study A: CCK1R Agonists (Metabolic Diseases)

The Cholecystokinin 1 receptor (CCK1R) is a primary target for obesity management. Early SAR campaigns utilizing standard 1,4-diarylimidazole piperazine carboxamides yielded moderate agonists. However, structural optimization via C2-substitution (specifically introducing an isopropyl or methyl group) yielded compounds with sub-nanomolar functional binding[3]. The steric bulk at the C2 position forces the piperazine into a specific chair conformation, perfectly aligning the polar side chains with the intramembranous allosteric pocket of CCK1R, drastically reducing off-target binding to the closely related AVP2R[4].

Case Study B: Farnesyltransferase Inhibitors (Oncology)

In the development of non-carboxylic acid inhibitors of Farnesyltransferase (FTase), unsubstituted piperazines failed to achieve necessary potency. The introduction of 2-alkyl substitutions (acting as constrained amino acid mimetics) allowed the scaffold to exploit the hydrophobic

binding site typically occupied by

analogs. This single C2 modification resulted in up to a 160-fold increase in selectivity for FTase over GGTase, achieving IC50 values in the low nanomolar range (e.g., 1 nM for specific 1-naphthoyl-2-substituted derivatives)[5].

Case Study C: Anticancer Agents and Efflux Pump Inhibitors

Recent repurposing studies of 4-acyl-1-phenylaminocarbonyl piperazines against MCF7 breast cancer cells demonstrated that 2-methyl and 2-phenyl substitutions are critical for cytotoxicity. Compounds lacking the C2 substituent were rapidly exported by P-glycoprotein (P-gp) efflux pumps. The 2-substituted analogs not only resisted efflux but acted as competitive P-gp

inhibitors, showing 1.38–1.46 fold stronger efflux pump inhibition than the reference drug verapamil[6][7].

Quantitative Performance Comparison

Scaffold Type	Therapeutic Target	Representative Modification	Activity (IC50 / EC50)	Selectivity / Advantage
N-Substituted Piperazine	CCK1R (Obesity)	N-alkyl carboxamide	~45 nM	High off-target AVP2R binding[4]
2-Substituted Piperazine	CCK1R (Obesity)	2-isopropyl carboxamide	< 1.0 nM	Sub-nanomolar potency; high selectivity[3]
N-Substituted Piperazine	Farnesyltransferase	N-acylpiperazine	~40 nM	Poor FTase/GGTase selectivity[5]
2-Substituted Piperazine	Farnesyltransferase	2-alkyl-N-acylpiperazine	1.0 nM	160-fold selectivity for FTase[5]
N-Substituted Piperazine	P-gp Efflux Pumps	1,4-diaryl urea	> 100 μ M	Rapidly effluxed by cancer cells[6]
2-Substituted Piperazine	P-gp Efflux Pumps	2-phenyl-4-acyl urea	18.2 μ M	Outperforms Verapamil as an inhibitor[7]

Mechanistic Causality: Why C2-Substitution Drives Efficacy

The experimental superiority of 2-substituted piperazines is grounded in two fundamental physicochemical principles:

- Stereospecific Hydrogen Bonding: In kinase inhibitors (e.g., GSK-3

), docking studies reveal that the (S)-isomer of 2-arylpiperazines forms a highly specific hydrogen bond between the piperazine nitrogen and the oxygen atom of the Gln185 main chain. This interaction is physically impossible for unsubstituted analogs due to the lack of necessary rotational constraint[2].

- **Vectorial Projection of Substituents:** Unsubstituted piperazines rapidly flip between chair conformations. A bulky C2 substituent acts as a conformational anchor (due to 1,3-diaxial interactions), locking the ring into a single, stable chair conformer. This ensures that the N1 and N4 substituents are projected into the receptor pocket at precise, predictable vectors, minimizing the entropic penalty of binding[8].

Validated Experimental Methodologies

To harness the SAR benefits of 2-substituted piperazines, rigorous synthetic and biological validation protocols are required. Below are field-proven methodologies with explained causalities.

Protocol 1: Synthesis of Enantiopure 2-Arylpiperazines via Asymmetric Lithiation

Causality: Traditional de novo synthesis from chiral amino acids is lengthy and limits late-stage functionalization. Direct C-H functionalization via asymmetric lithiation allows for the stereoselective introduction of aryl groups onto pre-existing N-Boc piperazine scaffolds, enabling rapid SAR library generation[2].

- **Substrate Preparation:** Dissolve N-Boc piperazine in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction vessel to -78 °C to prevent premature ring opening or non-specific deprotonation.
- **Asymmetric Lithiation:** Add s-BuLi (1.2 equiv) dropwise in the presence of a chiral ligand (e.g., (+)-sparteine). Mechanism: The chiral ligand coordinates with the lithium ion, directing the deprotonation exclusively to one enantiotopic pro-S or pro-R equatorial proton at the C2 position.
- **Transmetalation:** Introduce a copper(I) salt (e.g., CuCN·2LiCl) at -78 °C. Mechanism: Transmetalation from hard lithium to softer copper stabilizes the intermediate and prevents homocoupling during the subsequent electrophilic trapping.

- Electrophilic Trapping: Add the desired aryl halide and allow the reaction to warm to room temperature.
- Purification: Quench with saturated

, extract with ethyl acetate, and purify via flash chromatography to yield the enantioenriched 2-arylpiperazine[2].



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Synthetic workflow for enantioenriched 2-arylpiperazines via asymmetric lithiation.

Protocol 2: Biological Validation via TR-FRET IP-One Accumulation Assay

Causality: When evaluating 2-substituted piperazines targeting ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

-coupled GPCRs (like CCK1R), simple radioligand binding assays cannot distinguish between agonists, antagonists, and positive allosteric modulators (PAMs). The IP-One assay measures the accumulation of inositol monophosphate (a stable downstream metabolite of the pathway), providing self-validating proof of functional receptor activation.

- Cell Preparation: Resuspend HEK-293 cells overexpressing CCK1R in IP-One assay media (phenol-red free DMEM, 10% FBS) supplemented with 50 mM LiCl. Mechanism: LiCl inhibits inositol monophosphatase, forcing the accumulation of IP1 upon receptor activation.
- Compound Incubation: Dispense cells into a 384-well plate. Add the 2-substituted piperazine derivatives at varying concentrations (10 pM to 10 μM) and incubate for 1 hour at 37 °C.
- Lysis and Detection: Add the TR-FRET lysis buffer containing anti-IP1 cryptate (donor) and IP1-d2 (acceptor).
- Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio. A decrease in the FRET signal correlates with higher intracellular IP1, confirming the 2-substituted piperazine is functionally driving the active receptor conformation[4].

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